1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride
Description
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a piperazine moiety, which is protonated as a dihydrochloride salt. The piperazine moiety, commonly found in CNS-targeting drugs, may confer basicity and solubility when formulated as a dihydrochloride salt.
Properties
Molecular Formula |
C13H16Cl3N3O |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-piperazin-1-yl-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C13H14ClN3O.2ClH/c14-11-3-1-10(2-4-11)12-9-16-13(18-12)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H |
InChI Key |
BKPVADYSTWHZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(O2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 4-chlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring.
Attachment of the Piperazine Moiety: The oxazole intermediate is then reacted with piperazine under suitable conditions to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Core Heterocycle Variations
- Oxazole vs. Triazole: The target compound’s oxazole ring (one oxygen, one nitrogen) contrasts with triazole derivatives (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid), which contain three nitrogen atoms.
- Pyrazole Derivatives : Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde feature adjacent nitrogen atoms in the pyrazole ring, which may alter electronic properties and metabolic stability compared to oxazole .
Substituent Effects
- 4-Chlorophenyl Group : Common across all compared compounds, this group enhances lipophilicity and may anchor interactions with hydrophobic binding pockets.
- Piperazine Dihydrochloride : Unique to the target compound, this moiety increases aqueous solubility and basicity, contrasting with neutral (e.g., triazole esters) or acidic (e.g., triazole carboxylic acids) analogs .
Pharmacological Activity
Antitumor Activity
- Triazole Carboxylic Acids : Demonstrated potent growth inhibition (GP = 68.09–70.94%) against NCI-H522 lung cancer cells, attributed to c-Met kinase inhibition and apoptosis induction .
- Target Compound : While direct data is unavailable, the oxazole-piperazine scaffold is associated with kinase modulation (e.g., serotonin receptors), suggesting divergent therapeutic targets compared to triazoles .
Antimicrobial Potential
- Biguanide Derivatives: Compounds like 1-(4-Chlorophenyl)urea and 1,5-bis[5-(4-chlorophenyl)biguanidyl]hexyl]biguanide () likely target microbial enzymes or membranes due to biguanide’s known antimicrobial action. The target compound’s piperazine moiety may instead favor CNS or anticancer applications .
Physicochemical Properties
Mechanistic Insights
- Piperazine Dihydrochloride : The protonated amine in the target compound may facilitate ionic interactions with negatively charged residues in CNS receptors, a trait absent in neutral biguanides or esterified triazoles .
Biological Activity
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a piperazine moiety attached to a 1,3-oxazole ring with a 4-chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 264.71 g/mol. The chemical structure can be represented as follows:
Research indicates that derivatives of piperazine, including this compound, may interact with various biological targets:
- Sigma Receptors : The compound may exhibit activity at sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. Sigma receptors are known to influence cell survival and stress responses in neurons .
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, suggesting that this compound may also possess similar properties. This inhibition is crucial for therapeutic strategies against Alzheimer's disease, as it can help prevent the breakdown of acetylcholine, enhancing cholinergic signaling .
Antitumor Activity
A study investigated the antitumor effects of related piperazine compounds. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride in this context remains to be fully elucidated but suggests potential for further development in oncology.
Neuroprotective Effects
The neuroprotective properties linked to sigma receptor modulation have been highlighted in several studies. These effects include reducing oxidative stress and promoting neuronal survival under pathological conditions. The specific interactions of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride with sigma receptors could thus provide insights into its neuroprotective capabilities.
Case Studies
-
Study on Acetylcholinesterase Inhibition :
- Objective : To evaluate the efficacy of piperazine derivatives on acetylcholinesterase.
- Findings : The study revealed that certain derivatives significantly inhibited acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This suggests a potential application for cognitive enhancement in neurodegenerative diseases.
-
Antitumor Research :
- Objective : To assess the cytotoxic effects of piperazine derivatives on various cancer cell lines.
- Findings : The derivatives demonstrated significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis and cell cycle arrest.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
